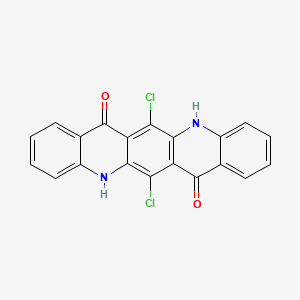Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione
CAS No.: 38720-66-0
Cat. No.: VC16997973
Molecular Formula: C20H10Cl2N2O2
Molecular Weight: 381.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38720-66-0 |
|---|---|
| Molecular Formula | C20H10Cl2N2O2 |
| Molecular Weight | 381.2 g/mol |
| IUPAC Name | 6,13-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
| Standard InChI | InChI=1S/C20H10Cl2N2O2/c21-15-13-17(23-11-7-3-1-5-9(11)19(13)25)16(22)14-18(15)24-12-8-4-2-6-10(12)20(14)26/h1-8H,(H,23,25)(H,24,26) |
| Standard InChI Key | UFLLEPHODSEMJD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=C4C(=C3Cl)NC5=CC=CC=C5C4=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione features two fused acridine rings with carbonyl groups at positions 7 and 14 and chlorine atoms at positions 2 and 9 . This arrangement confers inversion symmetry, as revealed by X-ray crystallography . The planar configuration facilitates π-π stacking interactions, enhancing stability and optical properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Symmetry | Inversion symmetry |
| Hydrogen Bonding | Bifurcated N–H···O bonds along110 forming 2D networks |
| Substitutions | Chlorine at positions 2 and 9; carbonyls at 7 and 14 |
Optical and Electronic Properties
The compound’s extended conjugation system results in strong absorption in the visible spectrum, peaking in the red region (λₐ ≈ 520–550 nm) . Its fluorescence quantum yield and electrochemical properties remain under investigation, though preliminary studies suggest potential in optoelectronic applications .
Synthesis and Industrial Manufacturing
Synthetic Pathways
Synthesis typically involves condensation reactions between aromatic dianhydrides and amines, followed by chlorination. A patented process outlines the use of air jet milling to achieve a particle size distribution where 95% of particles have a largest dimension below 14 μm . This method ensures optimal pigment dispersion and color strength.
Table 2: Key Manufacturing Parameters
| Parameter | Specification |
|---|---|
| Mean Particle Size | 8–12 μm (pre-milling) |
| Post-Milling Size | ≤14 μm (95% particles) |
| Primary Suppliers | Kelco Chemicals, AFINE CHEMICALS |
Applications in Industrial Pigments
Paints and Coatings
Pigment Red 202 is integral to high-durability coatings, offering exceptional lightfastness and weather resistance. Its stability under UV exposure makes it preferred for automotive and architectural paints .
Plastics and Polymers
Incorporated into polyolefins and PVC, the pigment maintains color integrity at processing temperatures up to 300°C . Its non-migratory nature prevents bleeding in multilayer plastic products.
Printing Inks
The compound’s fine particle size ensures high print resolution and color consistency in packaging and security inks .
Comparative Analysis with Related Pigments
Structural Analogues
Quinacridone derivatives such as Pigment Violet 19 and Pigment Red 122 share the core acridine structure but differ in substitution patterns.
Table 3: Comparative Properties of Quinacridone Pigments
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume